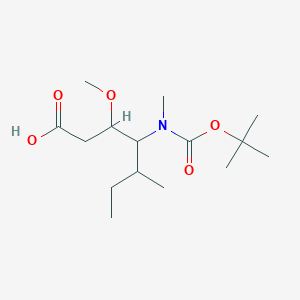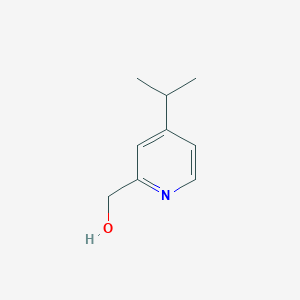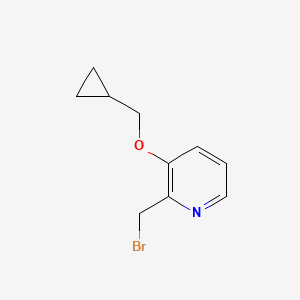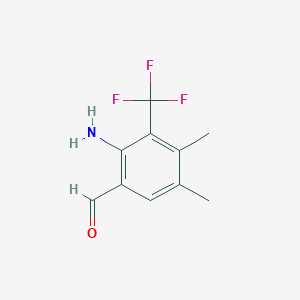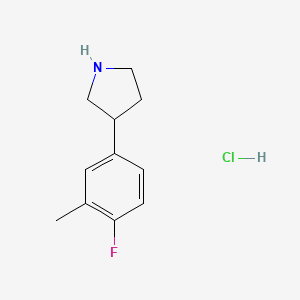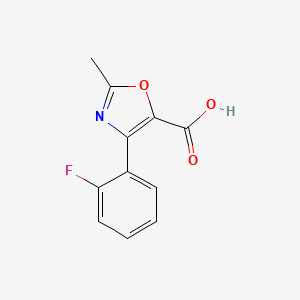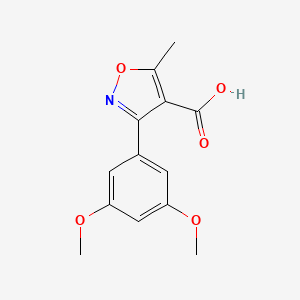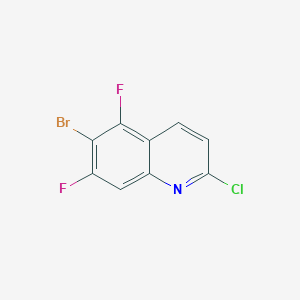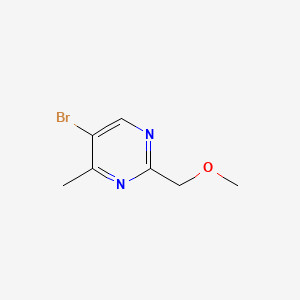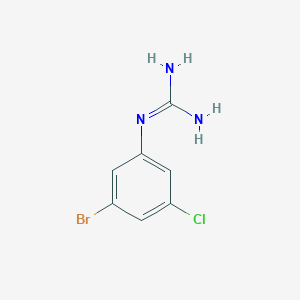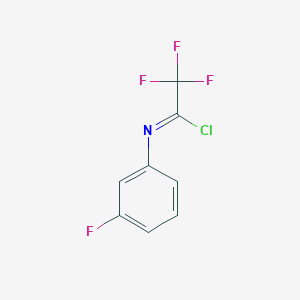
2,2,2-Trifluoro-N-(3-fluorophenyl)acetimidoyl Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoro-N-(3-fluorophenyl)acetimidoyl Chloride is a chemical compound with the molecular formula C8H5ClF3N and a molecular weight of 207.58 g/mol . This compound is characterized by the presence of trifluoromethyl and fluorophenyl groups, making it a valuable building block in organic synthesis, particularly in the development of fluorinated compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-N-(3-fluorophenyl)acetimidoyl Chloride typically involves the reaction of 2,2,2-trifluoroacetophenone with appropriate reagents to introduce the imidoyl chloride functionality . The reaction conditions often include the use of chlorinating agents such as thionyl chloride or oxalyl chloride under anhydrous conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 2,2,2-Trifluoro-N-(3-fluorophenyl)acetimidoyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Addition Reactions: It can undergo addition reactions with nucleophiles, leading to the formation of new carbon-nitrogen bonds.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in reactions with this compound include amines, alcohols, and thiols.
Major Products: The major products formed from these reactions depend on the nucleophile used. For example, reaction with amines can yield amides, while reaction with alcohols can produce esters .
Applications De Recherche Scientifique
2,2,2-Trifluoro-N-(3-fluorophenyl)acetimidoyl Chloride has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,2,2-Trifluoro-N-(3-fluorophenyl)acetimidoyl Chloride involves its reactivity with nucleophiles, leading to the formation of new chemical bonds . The trifluoromethyl and fluorophenyl groups enhance the compound’s electrophilicity, making it highly reactive towards nucleophiles . This reactivity is exploited in various synthetic applications to introduce fluorinated groups into target molecules .
Comparaison Avec Des Composés Similaires
- 2,2,2-Trifluoro-N-phenylacetimidoyl Chloride
- 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetimidoyl Chloride
- 2,2,2-Trifluoroacetophenone
Comparison: 2,2,2-Trifluoro-N-(3-fluorophenyl)acetimidoyl Chloride is unique due to the presence of both trifluoromethyl and fluorophenyl groups, which enhance its reactivity and make it a versatile building block in organic synthesis . Compared to similar compounds, it offers distinct advantages in terms of reactivity and the ability to introduce fluorinated groups into target molecules .
Propriétés
Formule moléculaire |
C8H4ClF4N |
|---|---|
Poids moléculaire |
225.57 g/mol |
Nom IUPAC |
2,2,2-trifluoro-N-(3-fluorophenyl)ethanimidoyl chloride |
InChI |
InChI=1S/C8H4ClF4N/c9-7(8(11,12)13)14-6-3-1-2-5(10)4-6/h1-4H |
Clé InChI |
DNDMAONGWLDHBY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)F)N=C(C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



